molecular formula C22H14ClNO4S2 B3541927 2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate

2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate

Cat. No. B3541927
M. Wt: 455.9 g/mol
InChI Key: FARMDUCLRZSLEI-UNOMPAQXSA-N
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Description

The compound appears to contain several functional groups, including a thiazolidine ring, a furyl group (a furan ring with a methyl substituent), and a benzoate ester. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of an appropriate amine, carbonyl compound, and sulfur-containing compound. The furyl group could be introduced through a substitution reaction, and the benzoate ester could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiazolidine ring and the furan ring would contribute to the rigidity of the molecule, while the benzoate ester could introduce some flexibility .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. The thiazolidine ring could undergo reactions at the sulfur atom or at the carbonyl group. The furyl group could participate in electrophilic aromatic substitution reactions, and the benzoate ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, affecting its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects and optimizing its structure for better activity and fewer side effects. If it’s a reagent or an intermediate in chemical synthesis, future research could involve finding more efficient or environmentally friendly ways to synthesize it .

properties

IUPAC Name

[2-chloro-4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4S2/c23-17-11-14(8-9-18(17)28-21(26)15-5-2-1-3-6-15)12-19-20(25)24(22(29)30-19)13-16-7-4-10-27-16/h1-12H,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARMDUCLRZSLEI-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
Reactant of Route 2
Reactant of Route 2
2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
Reactant of Route 3
Reactant of Route 3
2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate

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